

# An In-depth Technical Guide to 1-(6-Fluoropyridin-3-yl)ethanone

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## Compound of Interest

Compound Name: 1-(6-Fluoropyridin-3-yl)ethanone

Cat. No.: B1315507

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 84331-14-6

## Introduction

**1-(6-Fluoropyridin-3-yl)ethanone** is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a pyridine ring substituted with a fluorine atom and an acetyl group, makes it a valuable building block for the synthesis of a wide range of biologically active molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of parent compounds, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of **1-(6-Fluoropyridin-3-yl)ethanone**.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **1-(6-Fluoropyridin-3-yl)ethanone** is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

Property	Value	Reference
CAS Number	84331-14-6	[1]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> FNO	[1]
Molecular Weight	139.13 g/mol	[1]
Melting Point	36-38 °C	
Physical Form	Solid	
Purity	95% - 97%	[1]

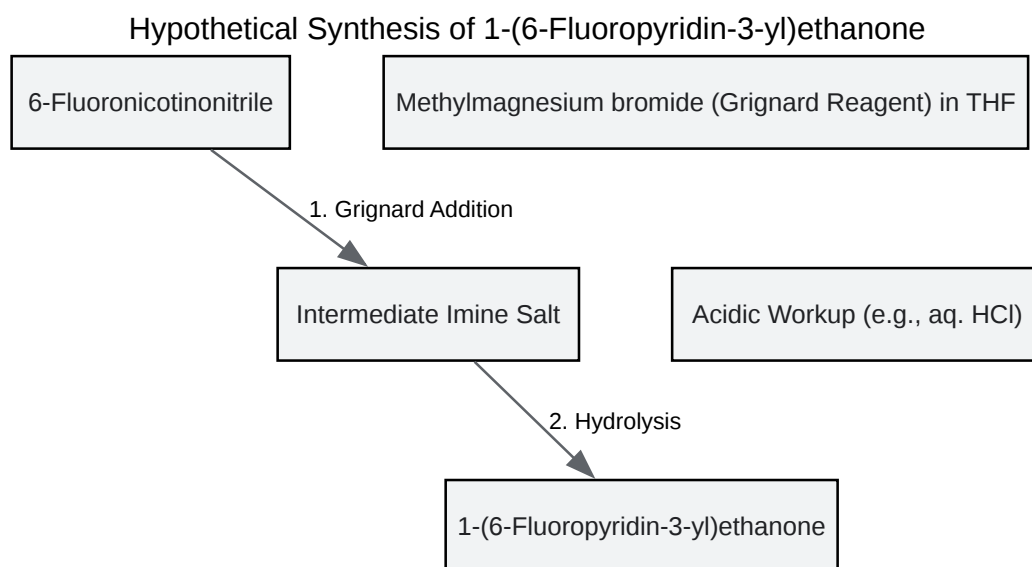
## Computational Data:

Property	Value
Topological Polar Surface Area (TPSA)	29.96 Å <sup>2</sup>
logP	1.38

## Synthesis

While a specific, detailed experimental protocol for the synthesis of **1-(6-Fluoropyridin-3-yl)ethanone** is not readily available in the public domain, a general synthetic approach can be inferred from the synthesis of analogous pyridine derivatives. A plausible synthetic route would involve the Grignard reaction of a suitable cyanopyridine precursor.

## Hypothetical Synthetic Workflow:



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Caption: Hypothetical synthetic workflow for **1-(6-Fluoropyridin-3-yl)ethanone**.

#### General Experimental Protocol (Representative):

- **Grignard Reagent Formation:** In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of methyl bromide in THF is added dropwise to initiate the formation of the Grignard reagent, methylmagnesium bromide. The reaction is typically stirred until the magnesium is consumed.
- **Grignard Addition:** The flask containing the Grignard reagent is cooled in an ice bath. A solution of 6-fluoronicotinonitrile in anhydrous THF is then added dropwise to the stirred Grignard solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the addition reaction, forming an intermediate imine salt.
- **Hydrolysis:** The reaction is quenched by the slow, careful addition of an aqueous acid solution (e.g., 1 M HCl) while cooling the flask in an ice bath. This hydrolyzes the

intermediate imine to the desired ketone.

- **Extraction and Purification:** The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure **1-(6-Fluoropyridin-3-yl)ethanone**.

## Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of **1-(6-Fluoropyridin-3-yl)ethanone**. While a complete set of assigned spectra for this specific molecule is not publicly available, the expected spectral features are outlined below based on the analysis of similar structures.

### 4.1. <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the methyl protons of the acetyl group.

Expected <sup>1</sup>H NMR Data:

Proton	Expected Chemical Shift (δ, ppm)	Multiplicity
H-2	8.8 - 8.6	d
H-4	8.2 - 8.0	ddd
H-5	7.2 - 7.0	dd
-CH <sub>3</sub>	2.7 - 2.5	s

### 4.2. <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Expected <sup>13</sup>C NMR Data:

| Carbon | Expected Chemical Shift ( $\delta$ , ppm) | |---|---|---| | C=O | 196 - 194 | | C-6 | 165 - 162 (d,  $^1J_{CF} \approx 240$  Hz) | | C-2 | 150 - 148 (d) | | C-4 | 140 - 138 (d) | | C-3 | 132 - 130 | | C-5 | 110 - 108 (d) | | -CH<sub>3</sub> | 27 - 25 |

#### 4.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected IR Data:

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
C-H (aromatic)	3100 - 3000	Medium
C-H (aliphatic)	3000 - 2850	Medium
C=O (ketone)	1700 - 1680	Strong
C=N, C=C (aromatic)	1600 - 1450	Medium-Strong
C-F	1250 - 1000	Strong

#### 4.4. Mass Spectrometry (MS)

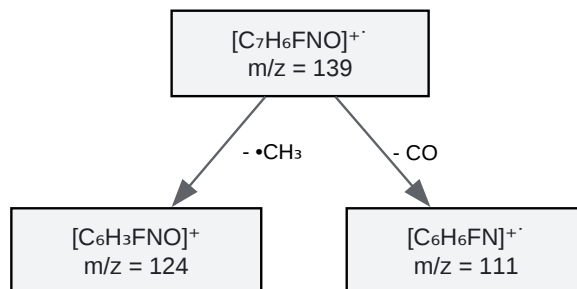
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometry Data:

Ion	m/z	Description
[M] <sup>+</sup>	139	Molecular Ion
[M-CH <sub>3</sub> ] <sup>+</sup>	124	Loss of a methyl radical
[M-CO] <sup>+</sup>	111	Loss of carbon monoxide

Fragmentation Pathway:

## Expected Mass Spectrometry Fragmentation of 1-(6-Fluoropyridin-3-yl)ethanone

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Caption: Expected fragmentation pathway in mass spectrometry.

## Safety and Handling

**1-(6-Fluoropyridin-3-yl)ethanone** is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

### Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.[2]

### Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A full Safety Data Sheet (SDS) should be consulted before use.[3]

## Applications in Research and Drug Development

The structural features of **1-(6-Fluoropyridin-3-yl)ethanone** make it a versatile intermediate for the synthesis of various pharmaceutical candidates. The pyridine core is a common scaffold in many approved drugs, and the presence of the fluoro and acetyl groups provides reactive handles for further chemical modifications. Potential applications include its use in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents.

## Conclusion

**1-(6-Fluoropyridin-3-yl)ethanone** is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This technical guide has provided a summary of its known properties, a plausible synthetic route, and expected spectroscopic data. Further research to fully characterize this compound and explore its synthetic utility is warranted and will be of great interest to the medicinal and organic chemistry communities.

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